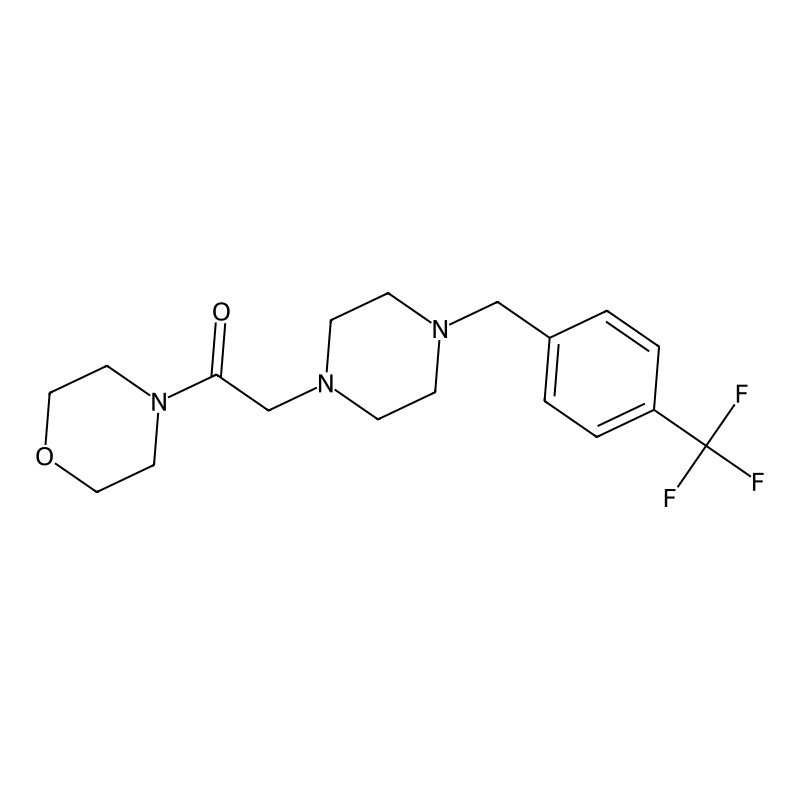1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-(Morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structural features, which include a morpholine ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C₁₅H₁₈F₃N₃O, and it has a molecular weight of approximately 315.32 g/mol. The compound exhibits a distinctive arrangement of functional groups that contribute to its potential biological activity and applications in medicinal chemistry.
- Enzyme Inhibition: The molecule could interact with enzymes due to the presence of the morpholine and piperazine rings, potentially inhibiting their activity.
- Receptor Binding: It might bind to specific receptors in the body due to its structural features, leading to a biological effect.
- Potential Toxicity: The presence of morpholine and piperazine rings suggests the possibility of toxicity, although the extent would depend on the specific structure.
- Fluorine Content: The trifluoromethyl group might raise concerns about potential metabolic stability and environmental persistence, but more data is needed for confirmation.
The chemical behavior of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one can be analyzed through various reactions typical of its functional groups. The morpholine ring can undergo nucleophilic substitutions, while the piperazine moiety may participate in various coupling reactions. The presence of the trifluoromethyl group is known to enhance lipophilicity and influence the compound's reactivity with electrophiles.
For instance, reactions involving the trifluoromethyl group can include nucleophilic aromatic substitution or reduction processes, depending on the reaction conditions and reagents employed.
The synthesis of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one can be achieved through several methods. One approach involves the reaction of morpholine with a suitable piperazine derivative in the presence of a trifluoromethyl-substituted benzaldehyde. This reaction typically requires appropriate solvents such as dimethylformamide or dimethyl sulfoxide and may involve heating under reflux conditions to facilitate product formation.
Another method could involve the use of coupling agents to link the morpholine and piperazine units effectively while introducing the trifluoromethyl group at an appropriate stage in the synthesis.
This compound holds promise in medicinal chemistry due to its potential pharmacological properties. It could be explored for applications in treating psychiatric disorders or as a lead compound for developing new therapeutics targeting specific receptor systems. Additionally, its unique structure may allow for further modifications to enhance efficacy and reduce side effects.
Interaction studies are crucial for understanding how 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one interacts with biological targets. Preliminary studies could involve evaluating its binding affinity to various receptors using radiolabeled ligands or conducting in vitro assays on cell lines expressing target receptors. Such studies would provide insights into its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide | Contains piperazine and trifluoromethyl groups | Potential neuroactive properties |
| Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-trifluoromethylphenyl]-1H-benzimidazole | Morpholine structure with benzimidazole | Antidepressant activity |
| 2-[4-Chloro-N-[2-(trifluoromethyl)benzyl]piperazine]-6-methoxybenzamide | Piperazine derivative with methoxy group | Antipsychotic effects |
These compounds highlight the versatility of morpholine and piperazine derivatives in medicinal chemistry. The unique combination of functional groups in 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one sets it apart from others, potentially leading to distinct pharmacological profiles.








